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molecular formula C8H15ClO B048242 Octanoyl chloride CAS No. 111-64-8

Octanoyl chloride

Cat. No. B048242
M. Wt: 162.66 g/mol
InChI Key: REEZZSHJLXOIHL-UHFFFAOYSA-N
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Patent
US06002043

Procedure details

86.6 g (0.6 mol) of octanoic acid and 890 g of monochlorobenzene are introduced into the reactor and 600 g (6.07 mol) of phosgene are then added over about 30 minutes, while maintaining the temperature of the reaction medium at a maximum of 25° C. The set pressure is adjusted to 10.5 bar relative and the reaction medium is heated. After two hours, the level of residual acid is about 1 mol %, the level of residual anhydride is zero and the level of octanoyl chloride obtained is 99 mol %.
Quantity
86.6 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
890 g
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(Cl)([Cl:13])=O>ClC1C=CC=CC=1>[C:1]([Cl:13])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
86.6 g
Type
reactant
Smiles
C(CCCCCCC)(=O)O
Name
Quantity
600 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
890 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added over about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium is heated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCCC)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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